Sodium acetoxyoctadecyl sulphate

Description

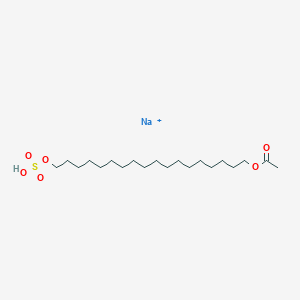

Sodium acetoxyoctadecyl sulphate (CAS 65151-94-2) is an organosulfate compound with the molecular formula C₂₀H₃₉NaO₆S and a molecular weight of 430.57 g/mol . Structurally, it consists of an 18-carbon alkyl chain (octadecyl) modified with an acetoxy (-OAc) group at the terminal position and a sulfate (-OSO₃⁻Na⁺) moiety.

Properties

CAS No. |

65151-94-2 |

|---|---|

Molecular Formula |

C20H40NaO6S+ |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

sodium;18-sulfooxyoctadecyl acetate |

InChI |

InChI=1S/C20H40O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1 |

InChI Key |

GYJRVEHPEXSNIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium acetoxyoctadecyl sulphate can be synthesized through the esterification of octadecanol with acetic anhydride, followed by sulfonation with sulfur trioxide and neutralization with sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the esterification and sulfonation processes are carried out sequentially. The final product is then purified through filtration and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium acetoxyoctadecyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and alcohols. The reactions are typically carried out at moderate temperatures with the use of catalysts.

Hydrolysis Reactions: These reactions require either acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: The major products include various alkylated derivatives.

Hydrolysis Reactions: The hydrolysis of this compound results in the formation of octadecanol and sodium sulfate.

Scientific Research Applications

Sodium acetoxyoctadecyl sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium acetoxyoctadecyl sulphate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular contents. This property is particularly useful in biological applications such as protein extraction and cell lysis .

Molecular Targets and Pathways: this compound targets the lipid components of cell membranes, leading to their disruption. This action is facilitated by the compound’s amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane .

Comparison with Similar Compounds

Table 1: Key Properties of Sodium Acetoxyoctadecyl Sulphate and Analogous Alkyl Sulfates

Key Observations:

Chain Length and Hydrophobicity :

- Longer alkyl chains (e.g., 18 carbons in this compound) increase hydrophobicity, which likely lowers critical micelle concentration (CMC) compared to shorter-chain analogs like SDS (CMC ~8 mM) . This enhances micelle stability and surface activity at lower concentrations.

- Sodium tetradecyl sulfate (14 carbons) is used clinically for sclerotherapy due to its balance of hydrophobicity and controlled irritancy, suggesting this compound may exhibit stronger sclerosing effects but higher toxicity risks .

Biological Activity

Sodium acetoxyoctadecyl sulphate (SAOS) is a surfactant compound derived from the sulfonation of fatty acids, specifically octadecanoic acid. This compound exhibits a range of biological activities primarily due to its surfactant properties. This article reviews the biological activity of SAOS, including its antimicrobial effects, cytotoxicity, and potential applications in various fields.

This compound is characterized by its long hydrophobic hydrocarbon chain, which contributes to its surfactant properties. The chemical structure can be represented as follows:

This structure allows SAOS to interact with lipid membranes, leading to various biological effects.

2. Antimicrobial Activity

SAOS has demonstrated significant antimicrobial properties against a range of microorganisms. Studies have highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

These findings suggest that SAOS can be utilized in formulations aimed at controlling bacterial infections and enhancing hygiene products.

3. Cytotoxicity and Cell Proliferation

The cytotoxic effects of SAOS have been studied in various cell lines. Research indicates that SAOS can suppress the proliferation of cancer cells, with IC50 values ranging from 0.99 to 8.64 µM in glioma cell lines. This suggests potential applications in cancer therapeutics.

Table 2: Cytotoxicity of this compound on Glioma Cells

| Cell Line | IC50 (µM) |

|---|---|

| U87MG | 0.99 |

| U251 | 3.45 |

| A172 | 5.12 |

| T98G | 8.64 |

The biological activity of SAOS is largely attributed to its ability to disrupt cellular membranes due to its amphiphilic nature. This disruption can lead to:

- Increased permeability : Allowing for enhanced uptake of therapeutic agents.

- Cell lysis : Resulting in the death of susceptible cells.

- Quorum sensing inhibition : Reducing biofilm formation in bacteria, which is crucial for their pathogenicity.

Case Study 1: Antimicrobial Formulation Development

A study conducted by researchers evaluated the efficacy of SAOS as an active ingredient in a topical antimicrobial formulation. The formulation showed a significant reduction in bacterial load on skin models infected with Staphylococcus aureus, demonstrating SAOS's potential as a skin antiseptic agent.

Case Study 2: Cancer Cell Line Testing

In another study focusing on glioma cells, SAOS was tested for its ability to inhibit cell growth and induce apoptosis. The results indicated that treatment with SAOS led to increased levels of apoptotic markers, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.